Cas no 162413-54-9 (Okaramine D)

Okaramine D structure
상품 이름:Okaramine D
Okaramine D 화학적 및 물리적 성질
이름 및 식별자
-
- 5H-Azeto[1,2-a]indolo[3''',2''':4'',5'']azocino[1'',2'':4',5']pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-10,20(6H,10aH)-dione,11,11a,17,18-tetrahydro-10a,11a-dihydroxy-18-(hydroxymethyl)-11-methoxy-6,6,17,17-tetramethyl-,(10aS,11S,11aR,18R,18aS)- (9CI)
- 5H-Azeto[1,2-a]indolo[3''',2''':4'',5'']azocino[1'',2'':4',5']pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-10,20(6H,10aH)-dione,11
- 5H-Azeto[1,2-a]indolo[3''',2''':4'',5'']azocino[1'',2'':4',5']pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-10,20(6H,10aH)-dione,11,11a,17,18-tetrahydro-10a,11a-dihydroxy-18-(hydroxymethyl)-11-methoxy-6,6,1
- (+)-Okaramine D
- 5H-Azeto[1,2-a]indolo[3''',2''':4'',5'']azocino[1'',2'':4',5']pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-10,20(6H,10aH)-dione,11,11a,17,18-tetrahydro-10a,11a-dihydroxy-18-(hydroxymethyl)-11-methoxy-6,6,17,17-tetramethyl-,[10aS-(10aa,11b,11aa,18b,18aR*)]-
- Okaramine D
- Okaramine D_120149
- CID 133568299
- 5H-Azeto[1,2-a]indolo[3''',2''':4'',5'']azocino[1'',2'':4',5']pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-10,20(6H,10aH)-dione, 11,11a,17,18-tetrahydro-10a,11a-dihydroxy-18-(hydroxymethyl)-11-methoxy-6,6,17,17-tetramethyl-, (10aS,11S,11aR,18R,18aS)- (9CI)
- (1Z,4S,5R,14R,15S,16S,19Z)-14,16-dihydroxy-5-(hydroxymethyl)-15-methoxy-6,6,21,21-tetramethyl-3,7,18,23-tetrazaoctacyclo[16.13.0.03,16.04,7.04,14.08,13.022,30.024,29]hentriaconta-1(31),8,10,12,19,22(30),24,26,28-nonaene-2,17-dione
- NCGC00380984-01_C33H34N4O6_
- NCGC00380984-01
- CHEBI:207129
- AKOS040735637
- 162413-54-9
-
- 인치: 1S/C33H34N4O6/c1-29(2)14-15-35-23(16-19-18-10-6-8-12-21(18)34-25(19)29)26(39)37-32(42,28(35)40)27(43-5)31(41)20-11-7-9-13-22(20)36-30(3,4)24(17-38)33(31,36)37/h6-16,24,27,34,38,41-42H,17H2,1-5H3/b15-14-,23-16-/t24-,27+,31+,32+,33+/m0/s1
- InChIKey: VIKRIYAAOWJXCT-RSWHNJNYSA-N
- 미소: O[C@@]12C3C=CC=CC=3N3C(C)(C)[C@H](CO)[C@]31N1C(C3=CC4C5C=CC=CC=5NC=4C(C)(C)C=CN3C([C@@]1([C@@H]2OC)O)=O)=O |c:37,t:21|
계산된 속성
- 정밀분자량: 582.24783482g/mol
- 동위원소 질량: 582.24783482g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 4
- 수소 결합 수용체 수량: 7
- 중원자 수량: 43
- 회전 가능한 화학 키 수량: 2
- 복잡도: 1330
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 5
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 2
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 130
- 소수점 매개변수 계산 참조값(XlogP): 1.387
실험적 성질
- 밀도: 1.54±0.1 g/cm3(Predicted)
- 비등점: 890.5±65.0 °C(Predicted)
- 산도 계수(pKa): 8.67±0.70(Predicted)
Okaramine D 관련 문헌
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
162413-54-9 (Okaramine D) 관련 제품
- 1216916-27-6(2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3)
- 1396680-87-7(5-{1-(furan-2-yl)methylazetidin-3-yl}-3-methyl-1,2,4-oxadiazole; oxalic acid)
- 1353981-60-8(2-Amino-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide)
- 675603-39-1(Maoyecrystal E)
- 1806896-11-6(3,4-Difluoro-6-(difluoromethyl)-2-methylpyridine)
- 2137663-44-4(1H-1,2,3-Triazole-5-carboxylic acid, 4-(4,5-dimethyl-2-furanyl)-, methyl ester)
- 2172153-70-5(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-2-phenylpropanoic acid)
- 2171705-93-2(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylpropanoic acid)
- 1185121-16-7(5-Chloro-2-(pyridin-3-yloxy)-phenylamine Dihydrochloride)
- 2640818-85-3(3-{6-Phenyl-2-azaspiro[3.3]heptan-2-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one)
추천 공급업체
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
골드 회원
중국 공급자
시약

Handan Zechi Trading Co., Ltd
골드 회원
중국 공급자
대량
Enjia Trading Co., Ltd
골드 회원
중국 공급자
대량

Jincang Pharmaceutical (Shanghai) Co., LTD.
골드 회원
중국 공급자
시약

Baoji Haoxiang Bio-technology Co.Ltd
골드 회원
중국 공급자
대량